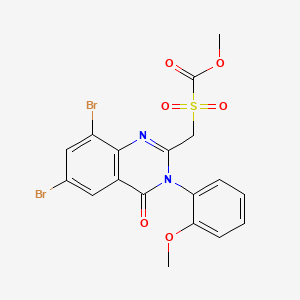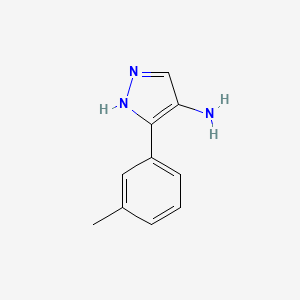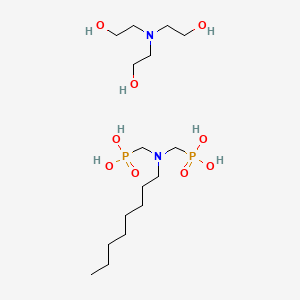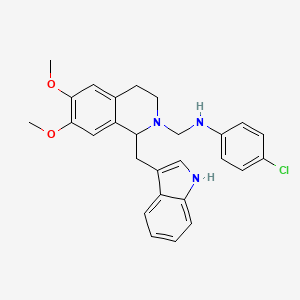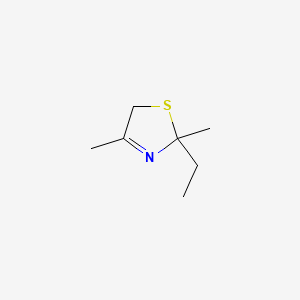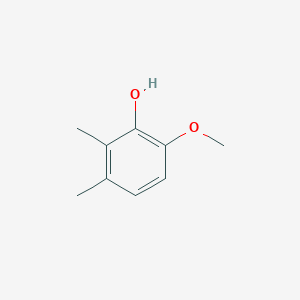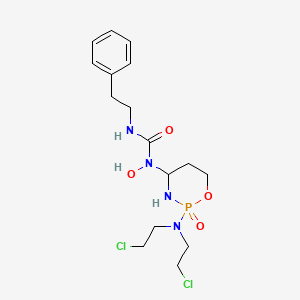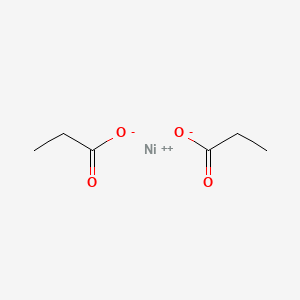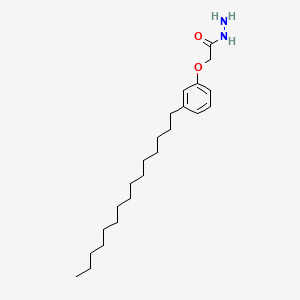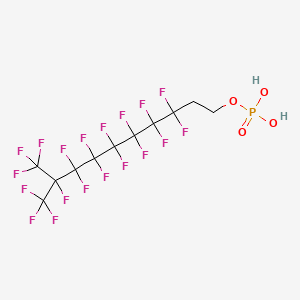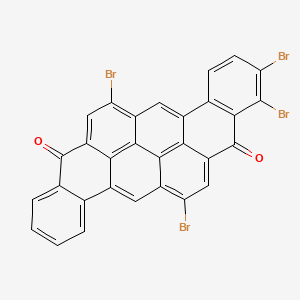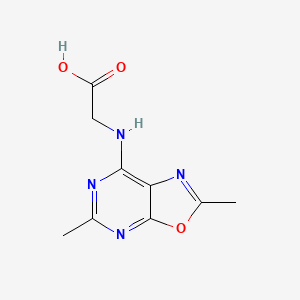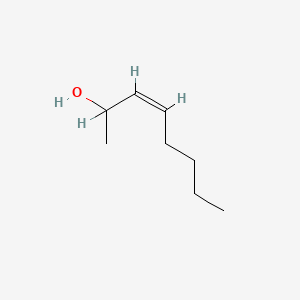
3-Octen-2-ol, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Octen-2-ol, (Z)-: is an organic compound with the molecular formula C8H16O . It is a type of unsaturated alcohol, specifically an enol, characterized by the presence of a double bond between the third and fourth carbon atoms in the chain, and a hydroxyl group attached to the second carbon. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-Octen-2-ol, (Z)- can be achieved through various synthetic routes. One common method involves the hydroboration-oxidation of 1-octyne. This process includes the addition of borane (BH3) to the triple bond of 1-octyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This reaction yields 3-Octen-2-ol, (Z)- with high regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of 3-Octen-2-ol, (Z)- often involves the isomerization of 1-octene in the presence of a suitable catalyst. This method is advantageous due to its scalability and cost-effectiveness. The isomerization process can be catalyzed by transition metal complexes, such as those containing palladium or rhodium, under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: 3-Octen-2-ol, (Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-octen-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-octanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-octen-2-yl chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in an appropriate solvent.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: SOCl2 or phosphorus tribromide (PBr3) in an inert atmosphere.
Major Products Formed:
Oxidation: 3-Octen-2-one
Reduction: 3-Octanol
Substitution: 3-Octen-2-yl chloride
科学的研究の応用
3-Octen-2-ol, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in pheromone signaling in insects and its potential use in pest control.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry.
作用機序
The mechanism of action of 3-Octen-2-ol, (Z)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to olfactory receptors, influencing the perception of odors.
Pathways Involved: The binding of 3-Octen-2-ol, (Z)- to olfactory receptors activates G protein-coupled receptor (GPCR) pathways, leading to the activation of intracellular signaling cascades that result in the perception of smell.
類似化合物との比較
1-Octen-3-ol: Another unsaturated alcohol with a similar structure but differing in the position of the double bond and hydroxyl group.
3-Octen-2-one: The oxidized form of 3-Octen-2-ol, (Z)-.
3-Octanol: The reduced form of 3-Octen-2-ol, (Z)-.
Uniqueness: 3-Octen-2-ol, (Z)- is unique due to its specific (Z)-configuration, which influences its physical properties and reactivity. This configuration can affect its boiling point, solubility, and interaction with biological targets, making it distinct from its (E)-isomer and other similar compounds.
特性
CAS番号 |
69668-89-9 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC名 |
(Z)-oct-3-en-2-ol |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3/b7-6- |
InChIキー |
YJJIVDCKSZMHGZ-SREVYHEPSA-N |
異性体SMILES |
CCCC/C=C\C(C)O |
正規SMILES |
CCCCC=CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


